molecular formula C14H11NS B13681265 4-(Benzo[b]thiophen-2-yl)aniline

4-(Benzo[b]thiophen-2-yl)aniline

Cat. No.: B13681265
M. Wt: 225.31 g/mol
InChI Key: KCZKJUGTTGALLE-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-2-yl)aniline is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzo[b]thiophene moiety attached to an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-2-yl)aniline typically involves the coupling of 4-iodoaniline with 2-benzothiopheneboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of toluene, ethanol, and water, with sodium carbonate as a base. The reaction mixture is degassed with nitrogen to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[b]thiophen-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzo[b]thiophen-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison: 4-(Benzo[b]thiophen-2-yl)aniline is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)aniline

InChI

InChI=1S/C14H11NS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2

InChI Key

KCZKJUGTTGALLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N

Origin of Product

United States

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